![molecular formula C15H14N4O4S B2888170 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide CAS No. 2034602-92-9](/img/structure/B2888170.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications, and these compounds have proven to be convenient building blocks for the synthesis of various fused heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrimidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anticancer and Anti-inflammatory Agents : A study synthesized novel derivatives from visnaginone and khellinone, aiming for analgesic and anti-inflammatory activities. These compounds, including similar structures to the requested compound, showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential as cancer and inflammatory disease treatment agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity : Another research focused on the design, synthesis, and evaluation of antiproliferative activity of compounds structurally related to the mentioned chemical. These compounds demonstrated promising anticancer activity against various human cancer cell lines, offering insights into the development of new therapeutic agents (Huang et al., 2020).
Antifungal Applications : Research into derivatives containing a heterocyclic compound revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for developing new antifungal agents (Jafar et al., 2017).
Antimicrobial Agents : A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Synthesis of Derivatives for Biological Evaluations : The synthesis of various derivatives aiming for biological evaluation revealed a range of potential activities. These compounds, related in structure to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide, include studies on dual thymidylate synthase and dihydrofolate reductase inhibitors as antitumor agents (Gangjee et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZHERXMIPDUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

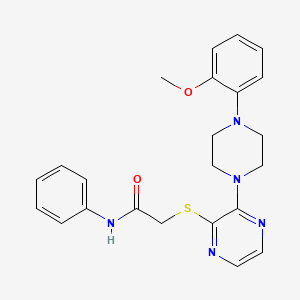
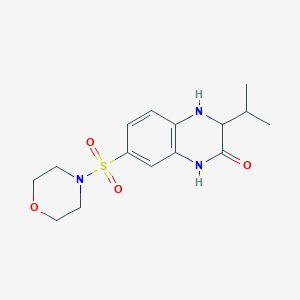
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2888092.png)
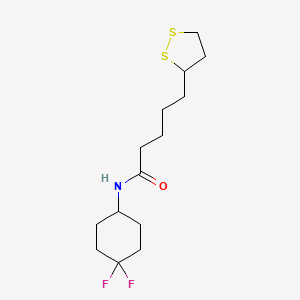
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
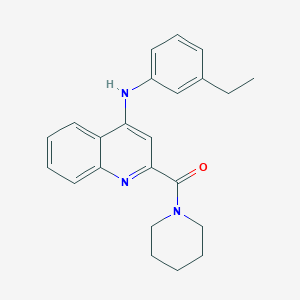
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
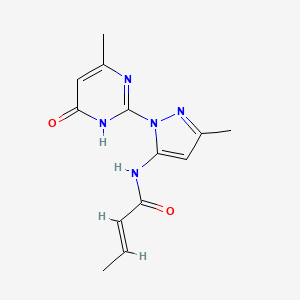
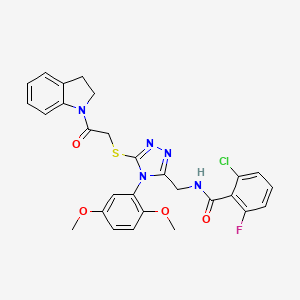
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)